Product packaging for 9-Anthraldoxime(Cat. No.:CAS No. 1942-19-4)

9-Anthraldoxime

Cat. No.: B1179985
CAS No.: 1942-19-4
M. Wt: 221.25 g/mol
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Description

Significance of Oxime Functionality in Organic and Coordination Chemistry

The oxime functional group, characterized by the general formula RR'C=N−OH, is a versatile class of nitrogen-containing organic compounds belonging to the imines. wikipedia.orgtaylorandfrancis.comtestbook.com Oximes are typically synthesized through the reaction of hydroxylamine (B1172632) with aldehydes or ketones. wikipedia.orgtestbook.com This reaction is fundamental in organic chemistry, serving for the protection, purification, and characterization of carbonyl compounds. testbook.com

The significance of the oxime functionality extends across various fields of chemistry. In organic synthesis, oximes serve as precursors for the synthesis of a wide range of nitrogen-containing compounds, including nitriles, amines, amides (via the Beckmann rearrangement), nitro compounds, and nitrones. taylorandfrancis.comtestbook.combyjus.comnih.gov The ease of their formation and subsequent transformations makes them valuable intermediates. nih.gov

In coordination chemistry, oximes are widely used as ligands and sequestering agents for metal ions. wikipedia.org Their ability to coordinate with metal centers through both the nitrogen and oxygen atoms of the C=N-OH group allows for the formation of stable metal complexes. researchgate.net This property is exploited in various applications, including analytical chemistry for the detection and determination of certain metal ions through the formation of colored complexes. guidechem.com

Beyond these fundamental roles, oxime derivatives have found significant applications in medicinal chemistry, agriculture, and materials science. nih.govrsc.org For instance, some oximes are used as antidotes for nerve agents due to their ability to reactivate acetylcholinesterase. wikipedia.orgbyjus.comnih.govrsc.org They are also important intermediates in the industrial production of caprolactam, a precursor to Nylon 6. testbook.combyjus.comnih.govvedantu.com

Role of Anthracene (B1667546) Scaffold in Functional Molecular Design and π-Systems

Anthracene is a polycyclic aromatic hydrocarbon (PAH) composed of three linearly fused benzene (B151609) rings. researchgate.netnih.gov This structure gives rise to an extended π-conjugation system, which is central to its physical and chemical properties. researchgate.netnih.govmdpi.com The planar nature of the anthracene scaffold facilitates effective π-π stacking interactions between molecules, which are crucial in various applications, particularly in materials science. nih.govmdpi.comfrontiersin.org

The extended π-system of anthracene leads to characteristic photophysical properties, including significant absorption in the ultraviolet-visible (UV-Vis) spectrum and often high fluorescence quantum yields. researchgate.netnih.govmdpi.comfrontiersin.org These optical properties make anthracene derivatives attractive building blocks for luminescent molecular design and applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govmdpi.com The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in anthracene is relatively low due to its extended conjugation. nih.govfrontiersin.org

The anthracene scaffold also plays a role in the design of functional molecules by providing a rigid framework that can be functionalized at different positions to tune its properties and reactivity. mdpi.comresearchgate.net Its ability to engage in various reactions, including Diels-Alder cycloadditions and electrophilic substitution, further enhances its utility in constructing more complex molecular architectures. mdpi.com In some cases, the anthracene framework has been incorporated into supramolecular assemblies and coordination complexes to impart desired photophysical or structural characteristics. mdpi.comrsc.orgrsc.org

Historical Development and Current Research Landscape of Anthraldoximes

Anthraldoximes are compounds featuring both the anthracene scaffold and the oxime functional group. Specifically, 9-anthraldoxime has the oxime group attached to the carbon at the 9-position of the anthracene ring. The synthesis of this compound can be achieved by reacting 9-anthracenecarbaldehyde (9-anthraldehyde) with hydroxylamine. guidechem.comchembk.com

While a comprehensive historical overview of anthraldoxime research specifically is less extensively documented in the provided sources compared to the broader fields of oxime and anthracene chemistry, the general development of organic chemistry and the increasing interest in functional molecules have likely driven research in this area. Early work might have focused on the synthesis and basic characterization of these compounds.

Current research involving anthraldoximes, including this compound, appears to leverage the combined properties of the oxime and anthracene moieties. The oxime group offers reactivity and metal-binding capabilities, while the anthracene core contributes photophysical properties and a rigid structure.

Research findings indicate that this compound has been explored in several contexts. It has been used as a reagent in chemical synthesis, serving as a building block for the preparation of various organic compounds. guidechem.com Its potential in analytical chemistry for the detection of certain metal ions has also been investigated, based on its ability to form colored complexes. guidechem.com Furthermore, this compound has been studied for its potential application in the development of photoluminescent materials, owing to its capacity to emit light upon excitation. guidechem.com

Some studies have also explored the reactivity of this compound under specific conditions. For instance, in the context of aldoxime isomerization catalyzed by nickel acetate, this compound was found to yield the corresponding nitrile, indicating a specific reaction pathway under these conditions. researchgate.netresearchgate.netresearchgate.net This highlights that the anthracene scaffold can influence the reactivity of the oxime group.

Scope and Objectives of this compound Research Trajectories

The research trajectories for this compound are primarily focused on harnessing its unique structural and electronic properties for specific applications. Based on the current landscape, key objectives include:

Development as a versatile synthetic intermediate: Exploring new reactions and synthetic methodologies where this compound can be utilized to construct complex organic molecules or introduce the anthraldehyde oxime moiety into other structures. guidechem.com

Investigation in analytical chemistry: Further research into its capabilities as a reagent for the selective detection and quantification of specific metal ions or other analytes, potentially developing new sensing platforms. guidechem.com

Exploration in materials science: Continued investigation of its photoluminescent properties for applications in optoelectronic devices, such as organic light-emitting diodes or fluorescent sensors. guidechem.com This could involve modifying the this compound structure to tune its emission properties or incorporating it into novel material architectures.

Study of its coordination chemistry: Detailed studies of its interactions with various metal ions to understand the resulting complex structures and properties, which could open avenues for catalysis or other metal-templated applications. researchgate.net

Understanding its reactivity: Further mechanistic studies to fully understand its behavior under different reaction conditions, such as the observed conversion to the nitrile under certain catalytic conditions. researchgate.netresearchgate.netresearchgate.net

These research directions aim to leverage the combined chemical features of the oxime and anthracene functionalities to develop new functional molecules and materials with tailored properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO B1179985 9-Anthraldoxime CAS No. 1942-19-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NZ)-N-(anthracen-9-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10,17H/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGMTCSSRBPNOQ-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N\O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34810-13-4
Record name 9-Anthraldehyde oxime, predominantly syn
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Synthetic Methodologies for 9 Anthraldoxime and Its Chemical Derivatives

Classical and Contemporary Approaches for Oxime Formation at the 9-Position of Anthracene (B1667546)

The formation of the oxime group at the 9-position of anthracene typically involves the reaction of a carbonyl precursor, specifically 9-anthraldehyde (B167246), with hydroxylamine (B1172632) or its salts.

Direct Condensation Strategies for 9-Anthraldehyde Oxime Synthesis

The most common method for synthesizing 9-anthraldehyde oxime is the direct condensation of 9-anthraldehyde with hydroxylamine or hydroxylamine hydrochloride. chembk.com This reaction involves the nucleophilic addition of hydroxylamine to the carbonyl group of 9-anthraldehyde, followed by the elimination of water to form the carbon-nitrogen double bond of the oxime.

A general procedure involves reacting 9-anthraldehyde with hydroxylamine hydrochloride in a solvent, often under heating. ajol.info The reaction can be influenced by factors such as pH, solvent, and temperature. For instance, adjusting the pH to around 10 by adding a base like potassium carbonate can facilitate the precipitation of the oxime product. ajol.info

Alternative Synthetic Routes and Precursor Chemistry

While the condensation of 9-anthraldehyde is the primary route, alternative strategies may involve the synthesis of 9-anthraldehyde itself from other anthracene derivatives, followed by oxime formation. 9-Anthraldehyde can be prepared by methods such as the Vilsmeier-Haack formylation of anthracene. This reaction involves the treatment of anthracene with a formylating agent generated from reagents like dimethylformamide (DMF) and phosphoryl chloride (POCl3). wikipedia.org This electrophilic substitution occurs at the highly reactive 9-position of anthracene, yielding 9-anthraldehyde.

Another reported method for preparing 9-anthraldehyde involves the reaction of 9-anthracenaldehyde with sodium hydroxide (B78521) solution to form 9-anthracenol, which is then reacted with hydroxylamine to produce 9-anthraldehyde oxime. chembk.com

Synthesis of Substituted 9-Anthraldoxime Analogues

The synthesis of substituted this compound analogues can involve either functionalizing the anthracene ring before oxime formation or modifying the oxime moiety after it has been formed.

Strategies for Anthracene Ring Functionalization

Functionalization of the anthracene ring allows for the introduction of various substituents that can modify the chemical and physical properties of the resulting this compound derivatives. Strategies for functionalizing the anthracene core include electrophilic substitution reactions, palladium-catalyzed cross-coupling reactions, and C-H activation methodologies. frontiersin.org While general methods for anthracene functionalization exist, specific routes for the synthesis of substituted 9-anthraldehydes that are subsequently converted to oximes would depend on the nature and position of the desired substituent. For example, bromination of anthracene derivatives can provide precursors for further functionalization via cross-coupling reactions. nih.govacs.org

Modifications at the Oxime Moiety (e.g., O-Derivatization)

The oxime functional group in this compound can undergo further modifications, such as O-derivatization, to yield a variety of analogues. O-derivatization typically involves the reaction of the hydroxyl group of the oxime with an alkylating or acylating agent. This can lead to the formation of oxime ethers or esters. organic-chemistry.orgsci-hub.se

Methods for O-alkylation of oximes include reactions with alcohols in the presence of coupling agents or catalysts. organic-chemistry.org O-arylation of oximes can be achieved through palladium-catalyzed cross-coupling reactions with aryl halides. organic-chemistry.org These reactions expand the structural diversity of this compound derivatives and can be used to tune their properties.

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

Efforts are being made to develop more environmentally friendly and sustainable methods for the synthesis of oximes, including those based on anthracene. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. nih.gov

Some approaches to green oxime synthesis include solvent-free reactions, the use of environmentally benign solvents like water or ethanol, and catalysis by solid acids or natural catalysts. ajol.infonih.govresearchgate.netijprajournal.com For instance, the condensation of carbonyl compounds with hydroxylamine hydrochloride has been reported to occur efficiently in water under ultrasound irradiation. ajol.info Solvent-free grinding conditions in the presence of catalysts like bismuth(III) oxide or antimony(III) oxide have also been explored for oxime synthesis, offering advantages such as shorter reaction times and high yields. nih.govresearchgate.net The use of natural acid catalysts from sources like fruit juices has also been investigated for oxime formation. ijprajournal.com

While general green chemistry methods for oxime synthesis are being developed, their specific application and optimization for the synthesis of this compound would require dedicated research.

Chemical Reactivity and Mechanistic Studies of 9 Anthraldoxime

Reactivity of the Oxime Group

The oxime functional group (C=N-OH) is a versatile moiety known to participate in various chemical transformations, including hydrolysis, reduction, dehydration, and reactions at the nitrogen or carbon atoms of the C=N bond.

Hydrolysis and Reduction Reactions

Hydrolysis of oximes is the reverse reaction of their formation from carbonyl compounds and hydroxylamine (B1172632). This process typically occurs under acidic or basic conditions and regenerates the parent aldehyde or ketone and hydroxylamine. nih.govbritannica.commonash.eduebsco.com The mechanism generally involves the protonation of the imine nitrogen followed by nucleophilic attack of water on the carbon atom of the C=N double bond, leading to a tetrahedral intermediate which subsequently breaks down to the carbonyl compound and hydroxylamine. nih.gov

Reduction of oximes can lead to various nitrogen-containing compounds depending on the reducing agent and reaction conditions. Complete reduction typically yields the corresponding primary amine. Partial reduction or reduction under specific conditions can lead to other products. Reduction reactions involve the gain of electrons and a decrease in oxidation state. libretexts.orgatlanticoer-relatlantique.cayoutube.combyjus.com

Dehydration to Nitriles: Catalytic and Non-Catalytic Pathways

One of the significant reactions of aldoximes, including 9-anthraldoxime, is dehydration to form nitriles (R-CN). This transformation involves the removal of a molecule of water from the oxime structure. rsc.org

Catalytic Dehydration: Various catalysts can promote the dehydration of aldoximes to nitriles. Transition metal complexes, such as those involving palladium or nickel, have been reported to catalyze this reaction. researchgate.netresearchgate.netnih.govrsc.org For instance, studies have shown that while some aldoximes readily dehydrate to nitriles in the presence of catalysts like nickel acetate, this compound specifically yields the corresponding nitrile under these conditions, rather than undergoing other potential reactions like isomerization. researchgate.netresearchgate.netscribd.com Indium(III) chloride (InCl₃) has also been demonstrated as an efficient catalyst for the conversion of aldoximes to nitriles. researchgate.net Palladium(II) catalysts, often in the presence of additives, have been shown to facilitate the dehydration of primary amides to nitriles, a related transformation. nih.gov

Non-Catalytic Dehydration: Dehydration of aldoximes can also be achieved using various non-catalytic chemical reagents that act as dehydrating agents. These reagents facilitate the removal of water without the involvement of a metal catalyst in the primary catalytic cycle. Examples of such reagents in general nitrile synthesis from amides include various chemical reagents discussed in the literature. rsc.org While specific non-catalytic methods for this compound were not extensively detailed in the search results, the general principle of using dehydrating agents applies to aldoximes.

Nucleophilic and Electrophilic Transformations at the Oxime Moiety

The oxime group can undergo reactions where it acts as either a nucleophile or is attacked by a nucleophile or electrophile.

Nucleophilic Reactions of the Oxime: The nitrogen atom of the oxime can act as a nucleophilic center due to the lone pair of electrons. This is evident in the formation of oximes themselves, which involves the nucleophilic attack of hydroxylamine on a carbonyl carbon. nih.govdoubtnut.com O-substituted oximes can also undergo SN2 type nucleophilic substitution at the nitrogen atom under specific conditions, although this is considered against conventional rules for sp2 atoms. tcichemicals.com

Electrophilic Reactions at the Oxime: The carbon atom of the C=N double bond in the oxime is electrophilic and can be attacked by nucleophiles. This is the basis for the hydrolysis reaction mentioned earlier. nih.gov The oxime nitrogen can also be susceptible to electrophilic attack, such as protonation in acidic conditions, which is often the initial step in acid-catalyzed reactions like hydrolysis or Beckmann rearrangement. nih.govtcichemicals.com Electrophilic amination reactions involve the formation of a carbon-nitrogen bond using an electrophilic source of nitrogen, and oximes can be involved in such processes, for example, through the generation of nitrenoid intermediates from O-alkyloximes. wikipedia.org

Reactivity of the Anthracene (B1667546) Core

The anthracene core of this compound is a polycyclic aromatic hydrocarbon that undergoes reactions characteristic of aromatic systems, particularly pericyclic reactions and electrophilic/nucleophilic aromatic substitution.

Pericyclic Reactions (e.g., Diels-Alder Cycloadditions)

Anthracene is known to participate in pericyclic reactions, notably Diels-Alder cycloadditions, where it can act as a diene. udel.eduunina.itlibretexts.orgchemistrydocs.comorganicchemistrydata.org In a Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) ring. The anthracene core, with its extended pi system, can undergo [4+2] cycloaddition reactions across the 9,10 positions. The presence of the oxime substituent at the 9-position would influence the reactivity and potentially the regioselectivity of such cycloadditions. Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. udel.eduunina.itlibretexts.orgchemistrydocs.com

Electrophilic and Nucleophilic Aromatic Substitution Patterns

This compound is a chemical compound with the molecular formula C₁₅H₁₁NO. Its PubChem CID is 54319. chem960.com This article focuses on its chemical reactivity, specifically its photochemical reactions and the elucidation of the mechanisms underlying its transformations.

Coordination Chemistry of 9 Anthraldoxime As a Ligand

Ligand Properties and Coordination Modes of 9-Anthraldoxime

The coordinating ability of an aldoxime is primarily dictated by the nitrogen and oxygen atoms of the oxime group (-CH=N-OH). The lone pair of electrons on the nitrogen atom and the oxygen atom allows for interaction with metal centers. The presence of the bulky anthracene (B1667546) group in this compound is expected to introduce significant steric hindrance, which would likely influence its coordination modes and the stability of the resulting metal complexes.

Aldoxime ligands can exhibit a variety of coordination modes, with monodentate and bidentate being the most common.

Monodentate Coordination: In this mode, the aldoxime ligand binds to a metal center through a single donor atom. Typically, this involves the nitrogen atom of the oxime group. This mode of coordination is often observed when the ligand concentration is high or in the presence of strongly coordinating counter-ions.

Bidentate Coordination: Bidentate coordination involves the simultaneous binding of two donor atoms from the same ligand to a central metal ion, forming a chelate ring. In aldoximes, this usually occurs through the nitrogen of the imine group and the oxygen of the hydroxyl group. This mode of coordination leads to the formation of a stable five-membered chelate ring, which is entropically favored.

Polydentate Coordination: While less common for simple aldoximes, polydentate coordination can be achieved by incorporating additional donor groups into the ligand framework. For this compound, its inherent structure does not support polydentate coordination beyond bidentate. However, derivatives could be synthesized to include other coordinating moieties.

Based on the general behavior of aldoximes, this compound would be expected to act as both a monodentate and a bidentate ligand. The bulky anthracene moiety might, however, sterically favor monodentate coordination in some systems or influence the geometry of the resulting bidentate complexes.

The formation of a chelate ring by a bidentate ligand enhances the stability of the resulting metal complex compared to complexes with analogous monodentate ligands. This is known as the chelate effect. For this compound, bidentate coordination would lead to a stable five-membered ring with the metal center.

The large, rigid anthracene backbone of this compound could be a foundational component for constructing macrocyclic ligands. By functionalizing the anthracene ring or by linking multiple this compound units, it is conceivable to create macrocyclic architectures. Such macrocycles could encapsulate metal ions, leading to complexes with unique properties and potential applications in areas such as catalysis and sensing. However, a review of the current literature reveals no synthesized or studied macrocyclic architectures derived from this compound.

Synthesis and Structural Elucidation of this compound Metal Complexes

A comprehensive search of scientific databases and literature indicates a lack of published research on the synthesis and structural characterization of metal complexes specifically with this compound as a ligand. The following subsections, therefore, discuss the expected synthetic routes and characterization techniques based on the well-established coordination chemistry of other aldoxime ligands with various metal ions.

The synthesis of transition metal complexes with aldoxime ligands is typically achieved by reacting a metal salt with the aldoxime in a suitable solvent. The choice of solvent, temperature, and stoichiometry can influence the coordination mode of the ligand and the geometry of the resulting complex.

For instance, copper(II) complexes with aldoximes have been synthesized and structurally characterized, often revealing square planar or distorted octahedral geometries. acs.org Similarly, nickel(II) can form square planar complexes with dioxime ligands, a classic example being bis(dimethylglyoximato)nickel(II). acs.org Cobalt complexes with oxime-containing Schiff bases have also been studied for their ability to bind oxygen. mdpi.com Palladium(II) and platinum(II) readily form square planar complexes with oxime ligands, often coordinating through the nitrogen atom. iiste.orgiiste.orguludag.edu.tr

Given these precedents, it is reasonable to predict that this compound could form complexes with a range of transition metals. The synthesis would likely involve the reaction of a metal salt (e.g., chloride, acetate, or nitrate) with this compound in a solvent such as ethanol, methanol, or acetonitrile. The resulting complexes could be characterized by techniques such as X-ray crystallography, infrared (IR) spectroscopy, UV-visible spectroscopy, and elemental analysis. The large anthracene group would likely have a significant impact on the crystal packing of any resulting complexes.

Table 1: Expected Coordination Geometries of Transition Metal Complexes with Aldoxime Ligands

Metal Ion Typical Coordination Number Common Geometries
Cu(II) 4, 6 Square Planar, Distorted Octahedral
Ni(II) 4, 6 Square Planar, Octahedral
Co(II) 4, 6 Tetrahedral, Octahedral
Zn(II) 4, 6 Tetrahedral, Octahedral
Fe(II/III) 6 Octahedral
Pd(II) 4 Square Planar

This table is based on the general coordination chemistry of aldoxime ligands and represents expected, not experimentally confirmed, geometries for this compound complexes.

The coordination chemistry of lanthanides and actinides is characterized by high coordination numbers (typically 8 to 12) and a preference for hard donor atoms like oxygen. Aldoxime ligands, with their N and O donor atoms, can coordinate to lanthanide ions. For example, a europium(III) complex with a glutaroimide-dioxime ligand has been shown to coordinate in a tridentate fashion through two oxime oxygen atoms and an imide nitrogen atom. nih.gov

The synthesis of lanthanide and actinide complexes with this compound would likely involve reactions in non-aqueous solvents to prevent the coordination of water molecules. The large size of the lanthanide and actinide ions could potentially accommodate the steric bulk of the anthracene group. However, no specific examples of this compound complexes with these f-block elements have been reported.

Main group metals, such as those from groups 1, 2, 13, 14, and 15, can also form complexes or adducts with ligands containing donor atoms. The nature of the interaction can range from strong covalent bonds to weaker Lewis acid-base adducts. Aldoxime ligands could potentially coordinate to main group metal centers through their nitrogen or oxygen atoms. The specific outcome would depend on the Lewis acidity of the metal center and the reaction conditions. There is, however, a complete absence of literature describing the synthesis or characterization of main group metal adducts with this compound.

Influence of Counterions, Solvent, and Co-ligands on Complex Formation and Stability

The formation and stability of this compound metal complexes are not solely dictated by the interaction between the metal center and the ligand itself. The surrounding chemical environment, including the choice of counterions, the nature of the solvent, and the presence of ancillary co-ligands, plays a pivotal role in steering the coordination process and influencing the thermodynamic and kinetic stability of the resulting assemblies.

Computational and Theoretical Investigations of 9 Anthraldoxime

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental approaches used to study the electronic structure and properties of molecules from first principles. DFT, often considered a type of ab initio method, focuses on the electron density to determine the ground-state properties of a system, offering a computationally efficient alternative to wave function-based methods for larger systems. nih.gov Ab initio methods, meaning "from the beginning," aim to solve the electronic Schrödinger equation without recourse to empirical parameters, although approximations are often made in practice, for instance, in the choice of basis sets or the treatment of electron correlation. These methods are crucial for understanding molecular behavior at a fundamental level.

Electronic Structure, Frontier Molecular Orbitals, and Charge Distribution Analysis

Analysis of the electronic structure provides insights into how electrons are distributed within a molecule, which is critical for understanding its reactivity, stability, and physical properties. Quantum chemical calculations can determine the energies and shapes of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs). The energy gap between the HOMO and LUMO (the band gap) is an important indicator of a molecule's chemical reactivity and electronic excitation properties. A smaller HOMO-LUMO gap often suggests higher reactivity and a greater propensity for charge transfer interactions.

Charge distribution analysis, often performed through methods like Mulliken population analysis or natural bond orbital (NBO) analysis, reveals how electron density is distributed among the atoms in a molecule. This information is vital for identifying potential sites for nucleophilic or electrophilic attack and understanding intermolecular interactions. Electrostatic potential (MEP) maps, derived from charge distribution, visually represent the charge distribution and can indicate regions of positive and negative electrostatic potential, aiding in the prediction of how a molecule will interact with other charged species or polar environments.

While specific data for 9-Anthraldoxime in these areas was not found, applying DFT or ab initio methods would typically involve optimizing the molecular geometry to find the lowest energy structure, followed by calculations to determine orbital energies, electron density distribution, and atomic charges.

Conformational Analysis and Tautomerism of this compound

Conformational analysis involves exploring the various spatial arrangements (conformations) a molecule can adopt due to rotation around single bonds and determining their relative energies. Molecules can exist as an ensemble of conformers, and their properties can be influenced by the populations of these different forms. Quantum chemical calculations are frequently used to compute the energies of different conformers and identify the most stable ones.

Tautomerism is a specific type of isomerism where interconversion between isomers occurs readily via the migration of a proton and a change in the location of double bonds. For oximes like this compound, tautomerism involving the oxime group is a possibility, potentially leading to different structural forms. Computational methods are valuable for investigating the relative stability of possible tautomers and the energy barriers between them, which dictates the equilibrium distribution of tautomeric forms. Calculating tautomer ratios in solution can be challenging and often involves thermodynamic cycles incorporating gas phase free energies and solvation free energies.

Applying these methods to this compound would involve identifying potential conformers and tautomeric forms and calculating their optimized geometries and relative energies using quantum chemical methods.

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR chemical shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra and provide further validation of calculated molecular structures.

UV-Vis Spectroscopy: The electronic absorption spectrum in the UV-Vis region corresponds to transitions between electronic energy levels. Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict UV-Vis spectra by calculating excitation energies and oscillator strengths.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local electronic environment of atomic nuclei. Gauge-Including Atomic Orbitals (GIAO) is a widely used method in conjunction with DFT to calculate NMR chemical shifts, which can be compared with experimental NMR data to confirm molecular structures and study conformational preferences.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict vibrational frequencies and intensities, which are useful for assigning experimental bands and understanding the molecular vibrations. Often, calculated vibrational frequencies are scaled to better match experimental results due to approximations in the theoretical methods.

For this compound, quantum chemical calculations could be used to predict its UV-Vis absorption wavelengths, NMR chemical shifts for its hydrogen and carbon atoms, and its vibrational frequencies, providing theoretical data to complement or guide experimental spectroscopic studies.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system by solving Newton's equations of motion for each atom. chem960.com MD simulations provide insights into the dynamic behavior of molecules, including conformational changes, interactions with their environment, and self-assembly processes over time. chem960.com

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent can significantly influence a molecule's conformation and reactivity. MD simulations, particularly those employing explicit solvent molecules, can capture the dynamic interactions between the solute (this compound in this case) and the solvent. chem960.com This allows for the investigation of how solvation affects the molecule's preferred conformations, its flexibility, and the accessibility of reactive sites. Continuum solvent models can also be used in conjunction with quantum chemical calculations to estimate solvation effects on energies and properties. Simulating the molecule in different solvents can reveal how solvent polarity, hydrogen bonding capabilities, and other properties impact its behavior.

Applying MD simulations to this compound in various solvents could provide information on how the solvent environment influences its conformational ensemble and potentially its reactivity.

Intermolecular Interactions and Self-Assembly Processes

MD simulations are valuable for studying intermolecular interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, which govern how molecules interact with each other and with their environment. These interactions are fundamental to processes like molecular recognition, aggregation, and self-assembly.

Simulations can explore the propensity of molecules to form dimers, higher-order aggregates, or ordered self-assembled structures. By simulating a collection of this compound molecules, researchers could investigate whether they exhibit a tendency to self-assemble and, if so, the nature of the interactions driving this process and the resulting structures. Understanding these intermolecular forces is crucial for predicting the macroscopic behavior of the compound, such as its solubility and crystallization properties.

While specific MD simulation data for this compound's intermolecular interactions or self-assembly was not found, such studies would typically involve setting up a simulation box containing multiple molecules, often with explicit solvent, and observing their dynamic behavior over a period of time to analyze interaction patterns and potential aggregation or self-assembly events.

Advanced Applications and Functional Materials Incorporating 9 Anthraldoxime

Design Principles and Mechanisms of 9-Anthraldoxime-based Chemosensors and Fluorescent Probes

Chemosensors are molecules designed to signal the presence of a specific analyte through a detectable change, such as a variation in color or fluorescence. The fundamental design of a chemosensor involves integrating a recognition unit (receptor) that selectively binds to the target analyte and a signaling unit (fluorophore or chromophore) that reports this binding event. In the context of this compound, the anthracene (B1667546) core serves as an excellent fluorophore, while the oxime group can act as a binding site for various species.

The interaction of a this compound-based sensor with metal ions can modulate the fluorescence of the anthracene unit through several mechanisms, leading to different signaling responses.

"Turn-off" Sensing: In a "turn-off" sensor, the free ligand is highly fluorescent. Upon binding a metal ion, the fluorescence is quenched. This quenching can occur through several pathways, including heavy atom effect, energy transfer, or electron transfer from the excited fluorophore to the metal ion. For instance, paramagnetic metal ions like Fe³⁺ or Cu²⁺ are known to quench the fluorescence of nearby fluorophores.

"Turn-on" Sensing: Conversely, a "turn-on" sensor is initially non-fluorescent or weakly fluorescent. The fluorescence is significantly enhanced upon binding to a metal ion. This can be achieved by suppressing a quenching process that is active in the free ligand, such as photoinduced electron transfer (PET). In a hypothetical this compound sensor, if the oxime nitrogen's lone pair of electrons quenches the anthracene fluorescence via PET, coordination of a metal ion to the oxime would block this pathway, thereby restoring or "turning on" the fluorescence. Research on anthracene-based sensors has demonstrated this "turn-on" mechanism for the detection of Fe³⁺. mdpi.com

Ratiometric Sensing: Ratiometric sensors exhibit a change in the ratio of fluorescence intensities at two different wavelengths upon analyte binding. This provides a built-in self-calibration, making the measurement more reliable and less susceptible to environmental factors. A ratiometric response can be achieved through mechanisms like excited-state intramolecular proton transfer (ESIPT), formation of excimers or exciplexes, or Förster resonance energy transfer (FRET). While specific examples for this compound are not extensively documented, the principle could be applied by modifying the this compound structure to include another fluorophore.

While the principles are well-established for anthracene derivatives, detailed studies specifying this compound in these precise sensing mechanisms for a range of metal ions are not widely available in the current scientific literature.

Anion recognition is a significant area of supramolecular chemistry with applications in environmental and biological sensing. researchgate.net The design of anion sensors often relies on creating a receptor with hydrogen bond donors that can interact with the target anion. The oxime group of this compound possesses a hydroxyl proton that could potentially act as a hydrogen bond donor. For enhanced anion binding, this compound could be incorporated into larger molecular frameworks containing multiple hydrogen bond donors, such as urea, thiourea, or amide groups. nih.gov The binding of an anion would then be signaled by a change in the fluorescence of the anthracene moiety, likely through a "turn-on" or "turn-off" mechanism due to the modulation of the electronic properties of the receptor part of the molecule. An anthracene-based tripodal chemosensor has been shown to be effective in anion sensing. researchgate.net However, specific research focusing solely on this compound as a primary component in anion recognition systems is limited.

The detection of neutral molecules is a challenging task that often relies on weaker interactions such as hydrogen bonding, van der Waals forces, or hydrophobic interactions. A host-guest chemistry approach is typically employed, where a larger host molecule encapsulates a smaller neutral guest molecule. While the rigid structure of this compound itself is not pre-organized to form a cavity for neutral guest binding, it could be used as a building block for the synthesis of larger macrocyclic or cage-like structures. The anthracene units could form part of the hydrophobic cavity, and the oxime groups could provide specific interaction sites. The binding of a neutral guest within the cavity could then alter the photophysical properties of the anthracene units, leading to a detectable signal. There is currently a lack of specific research demonstrating the application of this compound-based systems for the detection of neutral molecules.

The signaling pathways in chemosensors based on this compound would be rooted in the modulation of the electronic structure of the anthracene core upon analyte binding.

Chromogenic Signaling: A change in the absorption spectrum of the molecule upon binding to an analyte results in a visible color change. This is often due to a change in the energy of the HOMO-LUMO gap. For this compound, coordination to a metal ion or interaction with an anion could alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a shift in the absorption wavelength and a chromogenic response.

Fluorogenic Signaling: This refers to the change in fluorescence properties. As discussed in section 6.1.1, mechanisms like PET, ICT, and FRET are common pathways for fluorogenic signaling. In a this compound-based sensor, the binding event would either activate or deactivate these processes, leading to a "turn-on" or "turn-off" fluorescent signal. The efficiency of these signaling pathways is highly dependent on the specific design of the sensor and the nature of the interaction with the analyte.

While these signaling pathways are well-understood in the context of fluorescent chemosensors, detailed studies on the specific chromogenic and fluorogenic signaling of this compound upon binding to various analytes are not extensively reported.

This compound as a Ligand Component in Catalytic Systems

The oxime group in this compound presents a potential coordination site for metal ions, suggesting its possible application as a ligand in catalysis. The nitrogen and oxygen atoms of the oxime can act as donors, and the anthracene backbone can provide steric bulk and potentially participate in non-covalent interactions with substrates.

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants. Metal complexes are widely used as homogeneous catalysts, and the properties of the ligands surrounding the metal center are crucial for the catalyst's activity and selectivity.

While oxime-containing ligands have been explored in catalysis, there is a notable lack of research articles describing the synthesis and catalytic application of metal complexes specifically with this compound as a primary ligand. In principle, this compound could form complexes with transition metals like palladium, platinum, rhodium, or copper. nih.govrsc.org These complexes could then be investigated for their catalytic activity in various organic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), hydrogenations, or oxidations. The bulky anthracene group could influence the steric environment around the metal center, potentially affecting the selectivity of the catalytic reaction. Furthermore, the electronic properties of the anthracene ring system could modulate the electron density at the metal center, thereby influencing its catalytic activity.

Despite this potential, the scientific literature currently does not provide specific examples or detailed studies on the performance of this compound-metal complexes in homogeneous catalysis. Therefore, a comprehensive analysis of its role as a ligand component in catalytic systems is not possible at this time.

Supramolecular Chemistry and Self-Assembly Processes Involving this compound

Supramolecular chemistry explores the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. The planar and aromatic nature of the anthracene core makes it an excellent building block for designing molecules that can self-assemble through π-π stacking, hydrogen bonding, and van der Waals forces.

While specific studies on the molecular recognition capabilities of this compound are limited, the anthracene scaffold is a well-established component in host-guest chemistry. The oxime group of this compound, with its hydrogen bond donor and acceptor sites, can provide specific interaction points for guest molecules.

Research on other anthracene derivatives demonstrates the potential for creating host molecules. For instance, molecular receptors based on cofacially disposed metal-ligand units have been shown to form stable host-guest complexes with 9-methylanthracene. researchgate.net This suggests that a properly designed macrocycle or cage-like molecule incorporating this compound could selectively bind to complementary guest molecules. The anthracene unit can provide a binding pocket through π-π interactions, while the oxime group can offer directional hydrogen bonding to enhance selectivity.

The self-assembly of anthracene derivatives into ordered structures is a topic of significant research interest. Studies on 9-anthracene carboxylic acid have revealed its ability to form various ordered phases on silver surfaces, including parallel belt and zigzag double-belt structures, depending on the molecular surface density. mdpi.com These self-assembled structures are driven by a combination of intermolecular hydrogen bonding between the carboxylic acid groups and π-π stacking of the anthracene cores.

Given the structural similarity, this compound is also expected to exhibit rich self-assembly behavior. The oxime group can form strong intermolecular hydrogen bonds, analogous to the carboxylic acid group, which can drive the formation of one-dimensional chains or tapes. These primary structures can then further organize into more complex two- and three-dimensional architectures through π-π stacking of the anthracene units. While specific crystalline or liquid crystalline phases of this compound have not been extensively reported, the general behavior of anthracene derivatives suggests a high potential for the formation of such ordered materials.

Integration of this compound into Responsive Materials and Advanced Optoelectronic Devices

The photophysical properties of the anthracene moiety, including its strong fluorescence and propensity for photochemical reactions, make it a prime candidate for incorporation into responsive materials and optoelectronic devices.

Photoresponsive materials undergo a change in their properties upon exposure to light. The anthracene core is known to undergo [4+4] cycloaddition upon irradiation with UV light, leading to the formation of a dimer. This process is often reversible, either thermally or with light of a different wavelength, and can induce significant changes in the material's structure, absorption, and emission properties.

While the photoresponsive behavior of this compound itself has not been a major focus of research, the parent compound, 9-anthraldehyde (B167246), has been studied in the context of tuning solid-state emission through cocrystal engineering. mdpi.comresearchgate.net This suggests that the photophysical properties of this compound could be modulated by co-crystallization with other molecules. Furthermore, the oxime functional group can be used as a handle to incorporate the this compound unit into polymers. Such polymers would be expected to exhibit photoresponsive behavior due to the photodimerization of the anthracene units, which could lead to applications in areas such as photopatterning, data storage, and light-activated drug delivery.

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components to create materials with novel functionalities. Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The anthracene core has been widely used as a building block for luminescent MOFs. These materials have potential applications in chemical sensing, light-emitting diodes (LEDs), and photocatalysis. rsc.orgosti.gov

The oxime group of this compound can act as a coordinating site for metal ions, making it a suitable candidate for a linker in the synthesis of MOFs. An anthracene-based MOF has been shown to exhibit efficient angle-dependent polarized emission, luminescence thermometry, and a photoelectronic response. rsc.org The incorporation of the oxime functionality could introduce additional properties, such as specific binding sites for guest molecules or enhanced catalytic activity.

Furthermore, this compound can be used to functionalize the surface of inorganic nanoparticles, such as silica (B1680970) or gold nanoparticles. This can be achieved by covalently attaching the this compound molecule to the nanoparticle surface. Such hybrid nanostructures could find applications in bioimaging, where the fluorescent anthracene unit acts as a probe, and in targeted drug delivery, where the functionalized nanoparticle serves as a carrier. mdpi.comnih.govnih.gov

Future Directions and Emerging Research Avenues for 9 Anthraldoxime Chemistry

Development of Novel and Efficient Synthetic Methodologies

While the classical synthesis of 9-Anthraldoxime from 9-anthraldehyde (B167246) and hydroxylamine (B1172632) is well-established, future research will likely focus on the development of more efficient, sustainable, and versatile synthetic routes. mdpi.com Green chemistry principles are expected to play a significant role in this endeavor, with an emphasis on reducing the use of hazardous solvents and reagents, minimizing energy consumption, and improving atom economy. nsf.govnih.govresearchgate.net

Recent advancements have already demonstrated promising alternatives to traditional methods. For instance, a method starting from 9-methylanthracene using N-hydroxyphthalimide (NHPI) and tert-butyl nitrite (TBN) in the presence of a Cu(OAc)2 catalyst proceeds under mild conditions to afford this compound in good yield. nih.gov Another innovative approach utilizes the aerobic oxidation of anthracen-9-ylmethanamine in water, employing oxygen as a green oxidant. nih.gov

Future research in this area could explore:

Catalytic Systems: The development of novel catalysts, including reusable heterogeneous catalysts, to improve reaction rates and selectivity.

Solvent-Free and Alternative Media Reactions: Further investigation into solvent-free reaction conditions, such as grindstone chemistry, and the use of greener solvents like water, ionic liquids, or supercritical fluids. nsf.govmdpi.comstudy.com

Flow Chemistry: The application of continuous flow technologies for the synthesis of this compound and its derivatives, which can offer better control over reaction parameters and facilitate scalability.

Microwave-Assisted Synthesis: The use of microwave irradiation to accelerate reaction times and potentially improve yields. mdpi.com

A comparative overview of existing and potential future synthetic methodologies is presented in Table 1.

MethodologyStarting MaterialKey Reagents/ConditionsAdvantages
Classical Method 9-AnthraldehydeHydroxylamine hydrochloride, baseWell-established, straightforward
From 9-Methylanthracene 9-MethylanthraceneN-hydroxyphthalimide, tert-butyl nitrite, Cu(OAc)2Mild conditions, good yield
Aerobic Oxidation Anthracen-9-ylmethanamineOxygen, water, catalystGreen oxidant and solvent
Grindstone Chemistry Aldehyde/Ketone, Hydroxylamine hydrochlorideCatalyst (e.g., Bi2O3), solvent-freeEnvironmentally friendly, simple work-up
Future Direction: Flow Chemistry VariousContinuous flow reactorPrecise control, scalability, safety

Table 1: Synthetic Methodologies for this compound and Related Oximes

Exploration of New Coordination Complexes with Unique Architectures and Reactivities

The oxime group of this compound is an excellent ligand for a variety of metal ions, suggesting significant potential for the development of novel coordination complexes. To date, this area remains largely unexplored for this compound specifically, presenting a fertile ground for future research. The large, rigid, and planar anthracene (B1667546) moiety can be expected to impart unique steric and electronic properties to the resulting metal complexes, potentially leading to unusual coordination geometries and reactivities.

Future research efforts in this domain could focus on:

Synthesis of Novel Complexes: Systematic investigation of the coordination of this compound with a wide range of transition metals, lanthanides, and actinides.

Structural Characterization: Detailed structural analysis of the resulting complexes using techniques such as single-crystal X-ray diffraction to understand the influence of the bulky anthracene group on the coordination sphere.

Supramolecular Chemistry: The use of this compound-based complexes as building blocks for the construction of higher-order supramolecular architectures, such as metal-organic frameworks (MOFs) and coordination polymers. The planar nature of the anthracene unit could facilitate π-π stacking interactions, leading to interesting and potentially functional solid-state structures.

Catalysis: The exploration of the catalytic activity of this compound metal complexes in various organic transformations. The metal center, influenced by the electronic properties of the ligand, could serve as an active site for catalysis.

Advancements in Multi-responsive and Miniaturized Chemosensor Design

The inherent fluorescence of the anthracene core makes this compound a highly promising candidate for the development of fluorescent chemosensors. The oxime group can act as a recognition site for analytes, and binding events can modulate the fluorescence properties of the anthracene moiety through mechanisms such as photoinduced electron transfer (PET).

Future research in this area is expected to progress towards:

Selective Ion Sensing: The design of this compound derivatives that exhibit high selectivity and sensitivity for specific metal ions. For example, analogous systems based on anthraquinone have shown promise in the detection of various metal cations.

Multi-responsive Sensors: The development of chemosensors that can respond to multiple stimuli, such as pH and the presence of specific ions, allowing for more complex sensing applications.

Anion Recognition: Modification of the this compound scaffold to enable the recognition and sensing of anions, which is a growing area of interest in supramolecular chemistry.

Miniaturization and Device Integration: The incorporation of this compound-based chemosensors into miniaturized analytical devices, such as microfluidic chips and portable sensors, for real-time and on-site analysis. This could involve immobilizing the sensor molecule on a solid support or integrating it into a polymer matrix.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis and characterization will be crucial for the rational design of new this compound-based materials with tailored properties. mdpi.com Computational methods can provide valuable insights into the structure, electronics, and reactivity of this compound and its derivatives, thereby guiding experimental efforts.

Key areas for the integration of computational and experimental approaches include:

DFT and TD-DFT Calculations: The use of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict the geometric and electronic structures, vibrational frequencies, and photophysical properties of this compound and its metal complexes. This can aid in the interpretation of experimental spectra and the prediction of the sensing behavior of new chemosensor designs.

Molecular Docking and Dynamics: The application of molecular docking and molecular dynamics simulations to study the interactions of this compound-based receptors with target analytes. This can help in understanding the binding mechanisms and in the rational design of more selective and sensitive sensors.

Virtual Screening: The use of virtual screening techniques to rapidly evaluate large libraries of potential this compound derivatives for specific applications, such as their ability to bind to a particular metal ion or to exhibit desirable electronic properties for use in organic electronics.

Synergistic Applications in Hybrid Functional Systems

The combination of the photoactive anthracene unit and the versatile oxime group in this compound makes it an attractive building block for the creation of hybrid functional systems. These systems would leverage the properties of both moieties to achieve synergistic effects and novel functionalities.

Emerging research avenues in this area include:

Photoactive Polymers: The incorporation of this compound into polymer backbones or as pendant groups to create photoactive materials. The oxime group can be utilized for polymerization or for grafting the molecule onto existing polymer chains. Such materials could find applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other optoelectronic devices. nih.gov

Dynamic Covalent Chemistry: The use of the oxime linkage in dynamic covalent chemistry to create self-healing materials, adaptable networks, and stimuli-responsive gels. The reversible nature of the oxime bond can be exploited to control the material's properties.

Bioconjugation: The attachment of this compound to biomolecules, such as proteins and nucleic acids, using the reactivity of the oxime group. The fluorescent anthracene tag could then be used for bioimaging and sensing applications.

Hybrid Nanomaterials: The functionalization of nanoparticles, such as gold nanoparticles or quantum dots, with this compound to create hybrid nanomaterials with combined optical and electronic properties.

Challenges and Opportunities in Anthraldoxime-based Chemical Research

Despite the significant potential of this compound, there are several challenges that need to be addressed in future research. Overcoming these challenges will open up new opportunities for the application of this versatile molecule.

Challenges:

Solubility and Processability: Like many large, planar aromatic compounds, this compound and its derivatives may suffer from poor solubility in common organic solvents, which can hinder their synthesis, purification, and processing for device fabrication.

Stereoisomerism: The presence of (E) and (Z) isomers of the oxime group can complicate characterization and may lead to different properties for each isomer. Controlling the stereoselectivity of the synthesis is a key challenge.

Photostability: While anthracene is a robust fluorophore, its photostability can be a concern in applications requiring long-term exposure to light.

Opportunities:

Rich Photophysical Properties: The excellent fluorescence properties of the anthracene core provide a strong foundation for the development of a wide range of optical materials and sensors.

Versatile Reactivity of the Oxime Group: The oxime functional group offers a rich platform for a variety of chemical transformations, including coordination to metals, participation in cycloaddition reactions, and formation of dynamic covalent bonds.

Tunable Properties: The this compound scaffold can be readily modified at the anthracene ring or the oxime group, allowing for the fine-tuning of its electronic, optical, and chemical properties for specific applications.

Interdisciplinary Applications: Research on this compound lies at the intersection of organic synthesis, coordination chemistry, materials science, and analytical chemistry, offering opportunities for interdisciplinary collaborations and innovations.

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